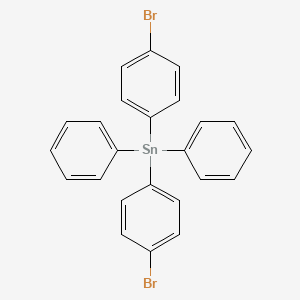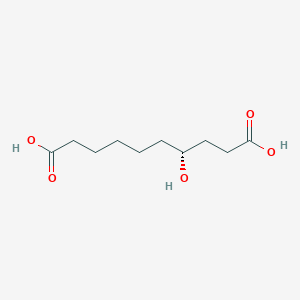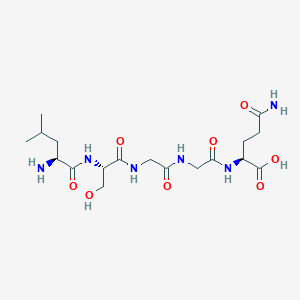![molecular formula C10H30Cl2O3Si5 B12547756 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane CAS No. 143886-18-4](/img/structure/B12547756.png)
1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane is a complex organosilicon compound. It is characterized by the presence of multiple silicon atoms, chlorine atoms, and methyl groups. This compound is part of the broader class of siloxanes, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of chlorosilanes with hexamethyltrisiloxane. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different siloxane derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking down into smaller siloxane units.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and sealants due to its stability and flexibility.
Wirkmechanismus
The mechanism by which 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound provide flexibility and stability, allowing it to interact with different substrates. The chlorine atoms can participate in substitution reactions, modifying the compound’s properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane include:
Hexamethyldisiloxane: A simpler siloxane with fewer silicon atoms and no chlorine atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties.
Trimethylsilyl Chloride: A chlorosilane with a simpler structure and different reactivity.
The uniqueness of this compound lies in its combination of multiple silicon atoms, chlorine atoms, and methyl groups, providing a balance of stability, reactivity, and versatility in various applications.
Eigenschaften
CAS-Nummer |
143886-18-4 |
|---|---|
Molekularformel |
C10H30Cl2O3Si5 |
Molekulargewicht |
409.67 g/mol |
IUPAC-Name |
chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C10H30Cl2O3Si5/c1-16(2,3)20(10,12)15-19(8,9)14-18(6,7)13-17(4,5)11/h1-10H3 |
InChI-Schlüssel |
DLBLXAXKIVVAOI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


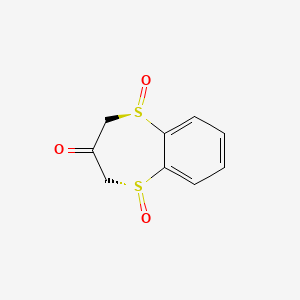
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)
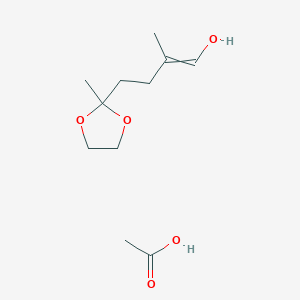
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
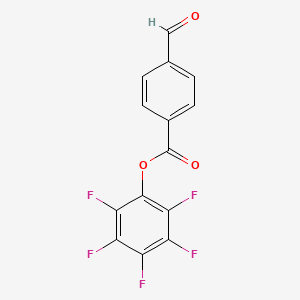
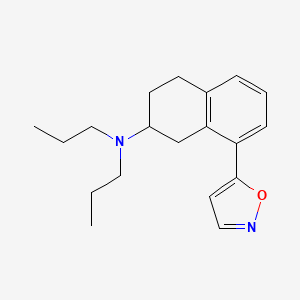
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)
